molecular formula C9H6ClFN2 B13893079 2-chloro-5-(4-fluorophenyl)-1H-imidazole

2-chloro-5-(4-fluorophenyl)-1H-imidazole

Cat. No.: B13893079
M. Wt: 196.61 g/mol
InChI Key: CLWFBQXJUWQQHX-UHFFFAOYSA-N
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Description

2-chloro-5-(4-fluorophenyl)-1H-imidazole is a heterocyclic compound that features both chlorine and fluorine atoms attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(4-fluorophenyl)-1H-imidazole typically involves the reaction of 4-fluoroaniline with glyoxal in the presence of ammonium acetate to form the imidazole ring. The reaction conditions often include heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(4-fluorophenyl)-1H-imidazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-chloro-5-(4-fluorophenyl)-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-5-(4-fluorophenyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-(4-iodophenyl)-1H-imidazole
  • 2-chloro-5-(4-bromophenyl)-1H-imidazole
  • 2-chloro-5-(4-methylphenyl)-1H-imidazole

Uniqueness

2-chloro-5-(4-fluorophenyl)-1H-imidazole is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. The fluorine atom, in particular, can enhance the compound’s stability and biological activity compared to its analogs .

Properties

Molecular Formula

C9H6ClFN2

Molecular Weight

196.61 g/mol

IUPAC Name

2-chloro-5-(4-fluorophenyl)-1H-imidazole

InChI

InChI=1S/C9H6ClFN2/c10-9-12-5-8(13-9)6-1-3-7(11)4-2-6/h1-5H,(H,12,13)

InChI Key

CLWFBQXJUWQQHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N2)Cl)F

Origin of Product

United States

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